帕洛瓦罗汀

描述

Synthesis Analysis

Palovarotene is primarily metabolized by cytochrome P450 (CYP) 3A4 . Differences in CYP-mediated metabolism of CYP substrates have been observed between different individuals .Molecular Structure Analysis

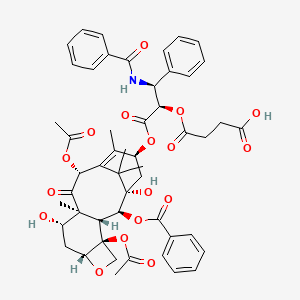

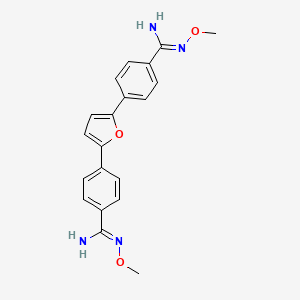

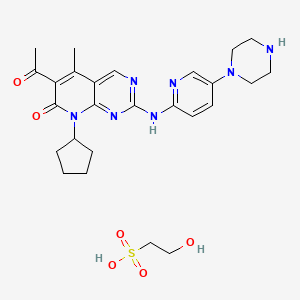

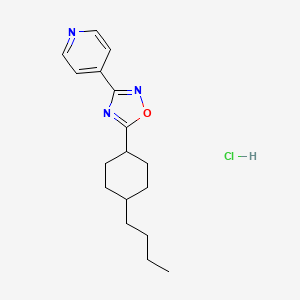

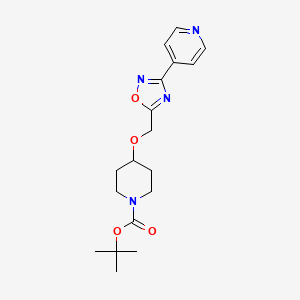

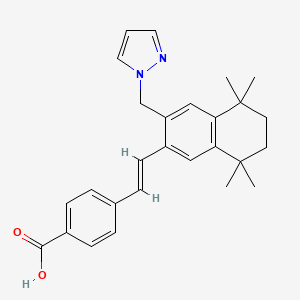

The molecular formula of Palovarotene is C27H30N2O2 . Its molecular weight is 414.549 g/mol . The IUPAC name is 4- [ ( E )-2- [5,5,8,8-tetramethyl-3- (pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]ethenyl]benzoic acid .Chemical Reactions Analysis

Palovarotene is primarily metabolized by cytochrome P450 (CYP) 3A4 . Differences in CYP-mediated metabolism of CYP substrates have been observed between different individuals .Physical And Chemical Properties Analysis

The molecular formula of Palovarotene is C27H30N2O2 . Its molecular weight is 414.549 g/mol . The IUPAC name is 4- [ ( E )-2- [5,5,8,8-tetramethyl-3- (pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]ethenyl]benzoic acid .科学研究应用

肺气肿治疗

帕洛瓦罗汀已被探索为肺气肿的潜在治疗方法,特别是在患有严重 α1-抗胰蛋白酶缺乏症的患者中。Stolk 等人 (2012) 的一项题为“γ 型视黄酸受体的选择性激动剂治疗肺气肿的随机对照试验”的研究调查了帕洛瓦罗汀在减轻炎症和促进严重肺气肿患者肺部结构和功能修复方面的安全性和有效性。然而,该研究得出结论,帕洛瓦罗汀未能对继发于严重 α1-抗胰蛋白酶缺乏症的中重度肺气肿病例的肺密度显示出显着益处(Stolk 等人,2012)。

减轻异位骨化

多项研究集中于帕洛瓦罗汀在减轻异位骨化 (HO) 中的作用,异位骨化是一种在非骨骼组织中形成骨骼的疾病。Pavey 等人 (2016) 表明,在涉及爆炸相关肢体损伤和感染的大鼠创伤诱导 HO 模型中,帕洛瓦罗汀将 HO 显着降低了 50% 到 60%。这项研究表明帕洛瓦罗汀在预防高危患者(例如战斗受伤患者)的 HO 中的潜力(Pavey 等人,2016)。

Wheatley 等人 (2018) 还证明,帕洛瓦罗汀通过抗炎、抗增殖和基因表达调节机制在鼠模型中抑制 HO 形成。这项研究表明帕洛瓦罗汀在对抗 HO 中的多方面方法及其在早期诊断和治疗中的潜在效用(Wheatley 等人,2018)。

进行性骨化性肌炎 (FOP) 治疗

帕洛瓦罗汀已被研究为进行性骨化性肌炎 (FOP) 的治疗方法,这是一种罕见的遗传性疾病。Pignolo 等人 (2023) 描述的 MOVE 试验的通俗语言总结表明,帕洛瓦罗汀可以减少 FOP 患者的额外骨形成。这项研究强调了帕洛瓦罗汀作为一种有前途的治疗选择,尽管在使用方面需要考虑,尤其是在成长中的儿童中(Pignolo 等人,2023)。

Chakkalakal 等人 (2016) 报告说,帕洛瓦罗汀可以预防自发性 HO,维持关节、肢体和身体运动,并在 FOP 小鼠模型中恢复长骨生长。这项研究支持了帕洛瓦罗汀在治疗 FOP 中的治疗潜力(Chakkalakal 等人,2016)。

HO 治疗中的作用机制

Huang 等人 (2022) 研究了帕洛瓦罗汀在治疗 HO 中的作用机制。他们的研究“网络药理学研究:揭示帕洛瓦罗汀对抗异位骨化的机制”采用了网络药理学来探索帕洛瓦罗汀在 HO 上的靶点和分子机制。研究表明,MAPK1、MDM2 等靶点以及 P53 和 PI3K-Akt 信号通路可能与帕洛瓦罗汀对 HO 的治疗作用密切相关。这种综合方法为帕洛瓦罗汀在 HO 治疗中的作用机制提供了新的见解(Huang 等人,2022)。

作用机制

Target of Action

Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ) . This receptor is expressed in chondrogenic cells and chondrocytes and acts as a transcriptional repressor . The primary role of RARγ is to mediate the signaling of retinoic acid, which is crucial for the embryonic development and postnatal functioning of various tissues and organs, including the skeleton .

Mode of Action

By binding to RARγ, palovarotene inhibits bone morphogenetic protein (BMP) signaling and subsequently inhibits the SMAD1/5/8 signaling pathway . This interaction prevents chondrogenesis and ultimately heterotopic ossification (HO) by permitting normal muscle tissue repair or regeneration to occur .

Biochemical Pathways

The pathogenesis of Fibrodysplasia Ossificans Progressiva (FOP), a condition treated by palovarotene, is driven by a gain-of-function mutation in the ACVR1/ALK2 gene . This gene encodes activin receptor type 1A (ACVR1)/activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I) . The presence of mutations in ACVR1/ALK2 results in aberrant signaling through the receptor and over-activation of the SMAD 1/5/8 pathway, which is thought to trigger HO . Palovarotene’s action on RARγ decreases BMP signaling and inhibits this pathway .

Pharmacokinetics

Palovarotene is orally bioavailable . The pharmacokinetics of palovarotene were found to be linear and dose-proportional over a dose range of 0.02–50 mg . It was observed that palovarotene’s maximum plasma drug concentration (Cmax) and area under the concentration-time curve (AUC) increased by 16.5% and 39.7% respectively under fed versus fasted conditions . This suggests that food intake can enhance the bioavailability of palovarotene .

Result of Action

The primary result of palovarotene’s action is the reduction of new heterotopic ossification (HO) in patients with FOP . This is achieved by inhibiting the formation of endochondral bone in soft tissues such as muscles, tendons, and ligaments . In clinical trials, palovarotene-treated patients achieved a 54% reduction in mean annualized new HO .

Action Environment

The action of palovarotene can be influenced by environmental factors such as food intake. As mentioned earlier, the bioavailability of palovarotene increases when taken with food . Additionally, studies performed in vitro have indicated that palovarotene may induce CYP3A4 , suggesting that concomitant medications that are CYP3A4 substrates could potentially affect the pharmacokinetics of palovarotene .

安全和危害

The safety data sheet for Palovarotene suggests avoiding dust formation, breathing mist, gas or vapours . It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFHCXIPDIHOIA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025696 | |

| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The pathogenesis of FOP is driven by a gain-of-function mutation in the _ACVR1/ALK2_ gene encoding activin A receptor type 1 (ACVR1)/activin-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I). BMP signaling begins with the complexation of BMPR-II and BMPR-I, which initiates an intracellular signaling pathway mediated by phosphorylated SMAD proteins. The sustained and aberrant signaling caused by the gain-of-function mutation in _ACVR1/ALK2_ results in an overactivation of the downstream SMAD1/5/8 signaling pathway, which in turn is thought to trigger the formation of ectopic chondrogenesis, osteogenesis, and joint fusion characteristic of FOP. Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes that acts as a transcriptional repressor. In binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway. Palovarotene's interference with these pathways inhibits chondrogenesis and allows for normal muscle tissue repair to take place, ultimately reducing damage to muscle tissue. | |

| Record name | Palovarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

410528-02-8 | |

| Record name | Palovarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410528-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palovarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palovarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALOVAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Palovarotene?

A1: Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ). [, , , , , , ]

Q2: How does Palovarotene exert its therapeutic effects?

A2: By binding to RARγ, Palovarotene modulates gene transcription. It has been shown to reduce inflammation and promote structural repair in animal models of emphysema. [, ] In the context of heterotopic ossification (HO), Palovarotene inhibits the formation of ectopic bone, likely by interfering with chondrogenic cell differentiation and cartilage maturation. [, , , ]

Q3: Which signaling pathways are implicated in the action of Palovarotene against HO?

A3: Research suggests that Palovarotene influences multiple pathways involved in HO. These include the NF-κB signaling pathway, [] the activin A signaling pathway, [] and interactions with BMP signaling, particularly by affecting the stability of phosphorylated SMAD1 (pSmad1) through interaction with E3 ubiquitin ligase Smurf1. [, ]

Q4: Is the molecular formula and weight of Palovarotene available in the provided research?

A4: The provided research papers do not explicitly state the molecular formula or weight of Palovarotene.

Q5: What are the primary clinical applications being investigated for Palovarotene?

A5: Palovarotene is being explored as a potential treatment for: * Fibrodysplasia Ossificans Progressiva (FOP): Clinical trials have investigated its ability to prevent heterotopic ossification (HO), the hallmark of FOP. [, , , ] * Emphysema: Preclinical studies and early clinical trials have suggested potential benefits of Palovarotene in reducing inflammation and improving lung function. [, , ] * Multiple Hereditary Exostoses (MHE): Research indicates that Palovarotene can inhibit osteochondroma formation in mouse models of MHE. []

Q6: Has Palovarotene shown efficacy in treating emphysema?

A6: While preclinical studies were promising, the REPAIR clinical trial (NCT00413205) in patients with alpha-1-antitrypsin deficiency-related emphysema did not demonstrate a significant benefit of Palovarotene on lung density. []

Q7: What cellular models have been used to study Palovarotene's effects?

A7: Researchers have utilized various cell types, including: * Bone mesenchymal stem cells (BMSCs) [] * Tendon stem cells (TSCs) [] * Chondrocytes (both mouse and human) [, , ] * Endothelial cells (ECs) undergoing endothelial-to-osteoblast transition []

Q8: What animal models have been employed in Palovarotene research?

A8: Studies have used: * Mouse models of acquired HO [] * Mouse models of FOP carrying the human ACVR1R206H mutation [, ] * Rat models of combat-related HO [] * Mouse models of Multiple Hereditary Exostoses (MHE) []

Q9: What are the key safety concerns associated with Palovarotene?

A9: The most significant safety concern is the risk of premature growth plate closure (PPC) in skeletally immature patients, a side effect observed in clinical trials for FOP. [, , ] Other adverse events, mostly mild to moderate, include skin-related issues and gastrointestinal symptoms. [, ]

Q10: Have any biomarkers been identified for monitoring Palovarotene's efficacy?

A10: Plasma Tenascin C, a factor secreted by endothelial cells undergoing osteoblastic transition, has been proposed as a potential biomarker to monitor Palovarotene treatment response. []

Q11: Are there any ongoing clinical trials investigating Palovarotene?

A11: The provided research mentions the PIVOINE rollover trial (NCT05027802), designed to assess the long-term safety and efficacy of Palovarotene in FOP patients who completed earlier trials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。